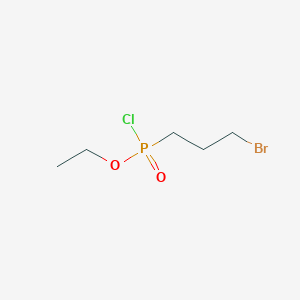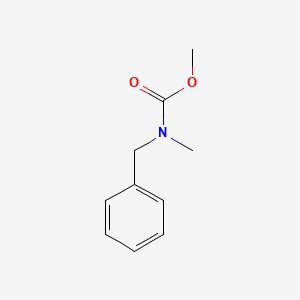
Carbamic acid, methyl(phenylmethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl(phenylmethyl)-, methyl ester is an organic compound with the molecular formula C10H13NO2. It is also known by other names such as methyl N-phenylcarbamate and methyl phenylurethane . This compound is part of the carbamate family, which are esters of carbamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, methyl(phenylmethyl)-, methyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols . Another method is the addition of alcohols to isocyanates . Additionally, the reaction of carbonate esters with ammonia can also produce carbamates .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of acid chlorides and alcohols under controlled conditions to ensure high yield and purity . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the ester bond.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl(phenylmethyl)-, methyl ester undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and acids or bases as catalysts.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Nucleophiles such as amines or alcohols are often used in substitution reactions.
Major Products
Hydrolysis: Produces alcohol and carbamic acid.
Reduction: Produces primary amines.
Substitution: Produces various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl(phenylmethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl(phenylmethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable carbamate-enzyme complexes, which prevent the enzyme from catalyzing its normal reactions . This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparación Con Compuestos Similares
Carbamic acid, methyl(phenylmethyl)-, methyl ester can be compared with other similar compounds such as:
Methyl carbanilate: Similar structure but lacks the phenylmethyl group.
Methyl phenylcarbamate: Similar structure but has different substituents on the phenyl ring.
Methyl phenylurethane: Similar structure but has different functional groups.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Propiedades
Número CAS |
56475-82-2 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl N-benzyl-N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-11(10(12)13-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
PXEXCTZPRFTKBZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


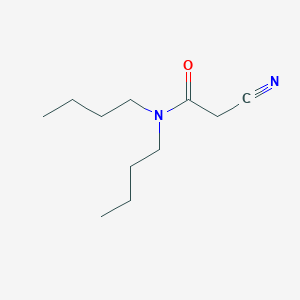

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
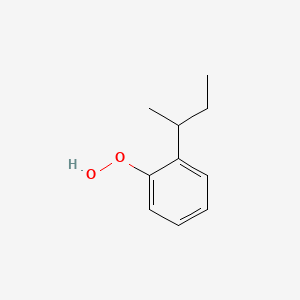
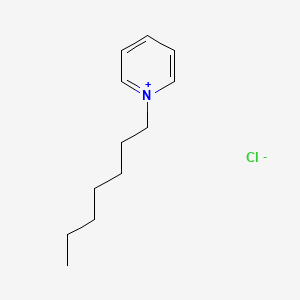
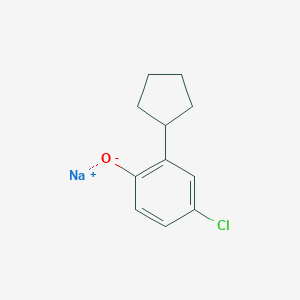
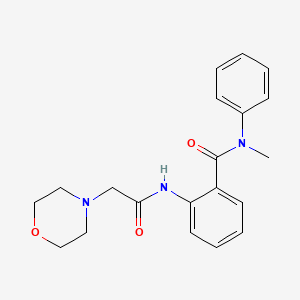
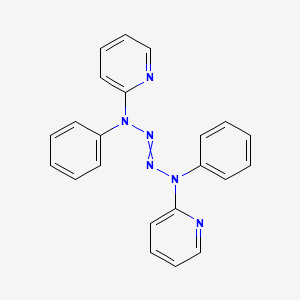
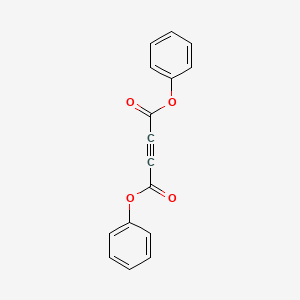
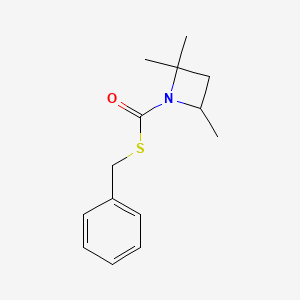
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
